2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[4,3-d]pyrimidine core, which is fused with a benzylsulfanyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating the starting materials with methanol sodium (MeONa) at reflux in butanol (BuOH). The reaction conditions can be adjusted depending on the desired functional groups on the pyrido[4,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[4,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfides to sulfoxides or sulfones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyrido[4,3-d]pyrimidine core.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the ethanone moiety.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Substituted ethanone derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of pyrido[4,3-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs) and protein tyrosine kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and functional groups.
Pyrimido[4,5-d]pyrimidines: Another class of fused heterocyclic compounds with similar biological activities.
Uniqueness
2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(11-21-10-13-4-2-1-3-5-13)19-7-6-15-14(9-19)8-17-12-18-15/h1-5,8,12H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJQUBRPDITSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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